

# In-Depth Technical Guide: Molecular Structure of 3-O-Methyltirotundin

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## Compound of Interest

Compound Name: 3-O-Methyltirotundin

Cat. No.: B15130195

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## Introduction

**3-O-Methyltirotundin**, also identified in scientific literature as  $1\beta$ -hydroxytirotundin 3-O-methyl ether, is a sesquiterpenoid lactone isolated from the plant *Tithonia diversifolia* (Hemsl.) A. Gray. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and known biological activities, with a focus on data and methodologies relevant to research and drug development.

## Physicochemical Properties

**3-O-Methyltirotundin** is a sesquiterpenoid, a class of naturally occurring compounds with a C15 hydrocarbon skeleton, often exhibiting a wide range of biological activities. The fundamental properties of **3-O-Methyltirotundin** are summarized below.

Property	Value	Reference
Chemical Name	1 $\beta$ -hydroxytirotundin 3-O-methyl ether	<a href="#">[1]</a>
Common Name	3-O-Methyltirotundin	
CAS Number	1021945-29-8	
Molecular Formula	C <sub>20</sub> H <sub>30</sub> O <sub>6</sub>	<a href="#">[1]</a>
Molecular Weight	366.45 g/mol	<a href="#">[1]</a>
Physical Description	Powder	

## Molecular Structure Elucidation

The structural determination of **3-O-Methyltirotundin** was accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

## Mass Spectrometry (MS) Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was utilized to determine the elemental composition of the molecule.

Ion	Calculated m/z	Found m/z
[M+Na] <sup>+</sup>	389.1940	389.1935

## Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The one-dimensional (1D) and two-dimensional (2D) NMR data were acquired in CDCl<sub>3</sub>. The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

<sup>1</sup>H NMR (500 MHz, CDCl<sub>3</sub>)

Position	$\delta$ (ppm)	Multiplicity	J (Hz)
1	4.09	d	9.0
2	2.15	m	
3	4.90	d	9.0
4	3.10	m	
5	5.25	d	9.0
6	2.55	m	
7	2.40	m	
8	1.80	m	
9	2.05	m	
11	2.50	m	
13a	6.20	d	3.5
13b	5.65	d	3.0
14	1.25	s	
15	1.15	d	7.0
2'	2.60	m	
3'	1.20	d	7.0
4'	1.18	d	7.0
OMe	3.40	s	

 $^{13}\text{C}$  NMR (125 MHz,  $\text{CDCl}_3$ )

Position	$\delta$ (ppm)
1	82.5
2	45.0
3	78.0
4	40.0
5	139.0
6	35.0
7	48.0
8	25.0
9	30.0
10	145.0
11	50.0
12	170.0
13	120.0
14	20.0
15	18.0
1'	175.0
2'	34.0
3'	19.0
4'	19.5
OMe	56.0

## Experimental Protocols

### Isolation of 3-O-Methyltirotundin

The following protocol outlines the isolation of **3-O-Methyltirotundin** from the aerial parts of *Tithonia diversifolia*.<sup>[1]</sup>

- Extraction: The dried and powdered aerial parts of *T. diversifolia* (3.0 kg) were extracted with methanol (MeOH) at room temperature. The solvent was then evaporated under reduced pressure to yield a crude MeOH extract (250 g).
- Solvent Partitioning: The MeOH extract was suspended in water and successively partitioned with n-hexane, chloroform (CHCl<sub>3</sub>), and ethyl acetate (EtOAc) to yield three fractions.
- Column Chromatography (Silica Gel): The chloroform extract (70 g) was subjected to silica gel column chromatography. The column was eluted with a gradient of n-hexane and acetone (from 100:0 to 0:100, v/v) to obtain ten fractions (F1-F10).
- Further Fractionation: Fraction F5 (5.0 g) was further separated on a silica gel column using an n-hexane/acetone gradient (from 9:1 to 1:1, v/v) to yield six sub-fractions (F5.1-F5.6).
- Purification: Sub-fraction F5.3 (0.5 g) was purified by preparative thin-layer chromatography (pTLC) using an n-hexane/acetone solvent system (7:3, v/v) to afford **3-O-Methyltirotundin** (compound 2, 15 mg).



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Isolation workflow for **3-O-Methyltirotundin**.

## Biological Activity

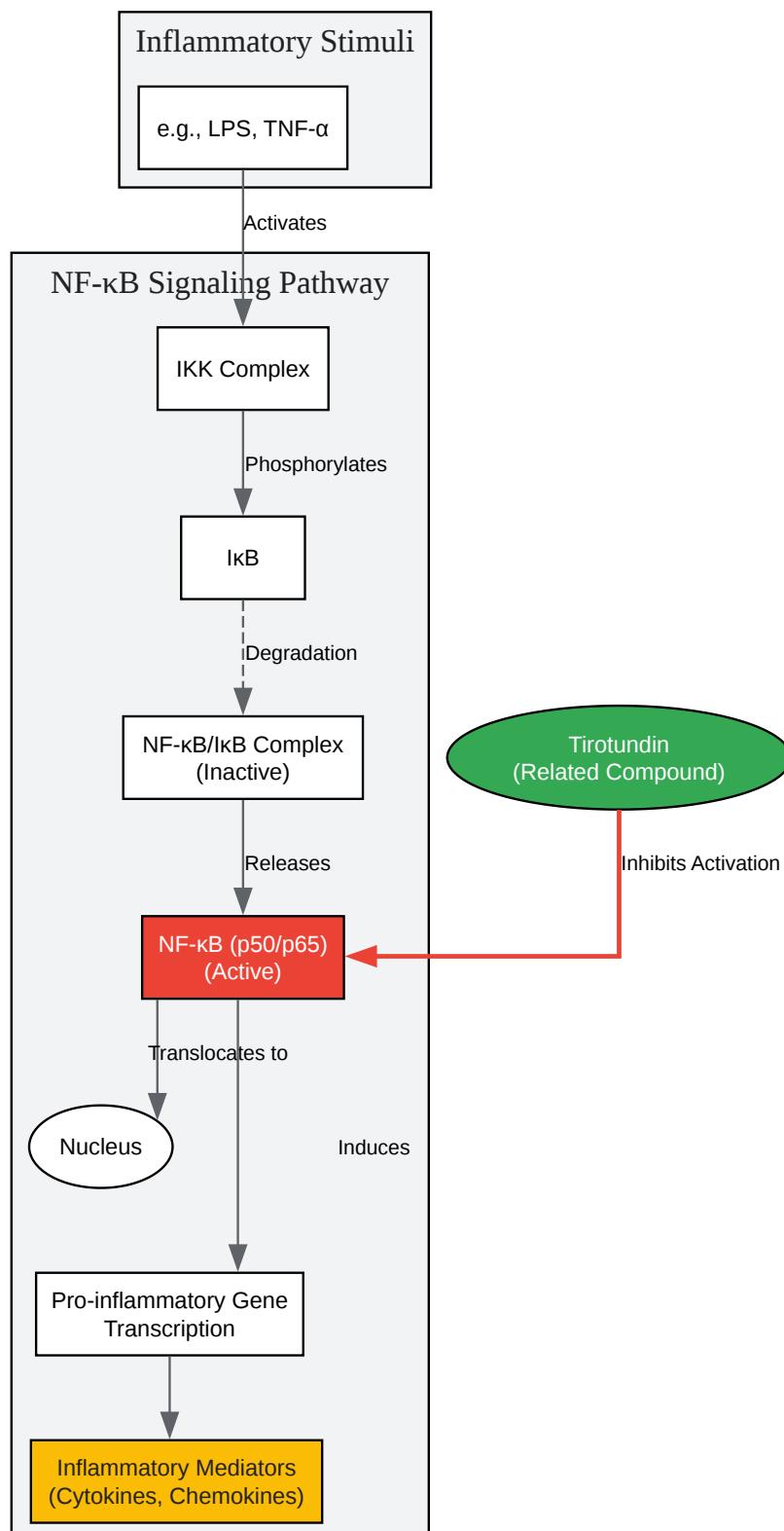
### Cytotoxic Activity

**3-O-Methyltirotundin** has been evaluated for its cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC<sub>50</sub>) are presented below.<sup>[1]</sup>

Cell Line	Cancer Type	IC <sub>50</sub> (µM)
A549	Lung Carcinoma	25.43 ± 1.56
T24	Bladder Carcinoma	46.34 ± 2.74
Huh-7	Hepatocellular Carcinoma	20.17 ± 1.13
8505C	Thyroid Carcinoma	15.78 ± 0.98
SNU-1	Gastric Carcinoma	35.62 ± 2.04

## Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by **3-O-Methyltirotundin** have not been extensively elucidated, related sesquiterpene lactones from *Tithonia diversifolia*, such as tirotundin, have been shown to exert anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB. This inhibition is proposed to occur through the alkylation of cysteine residues within the DNA binding domain of NF-κB, which in turn reduces the synthesis of pro-inflammatory mediators. The cytotoxic activity observed for **3-O-Methyltirotundin** suggests it may induce apoptosis and inhibit cell cycle progression in cancer cells, though the precise molecular targets and pathways involved require further investigation.

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Proposed anti-inflammatory mechanism of related sesquiterpenoids.

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## References

- 1. jstage.jst.go.jp [jstage.jst.go.jp]
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